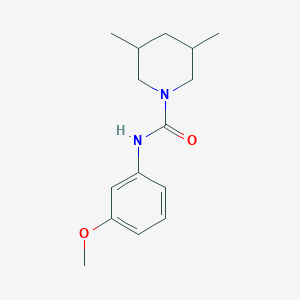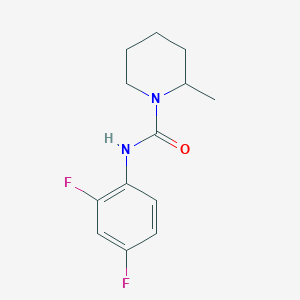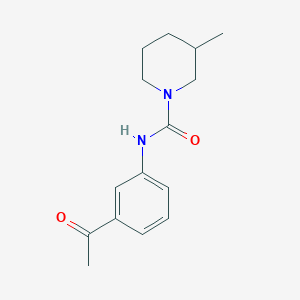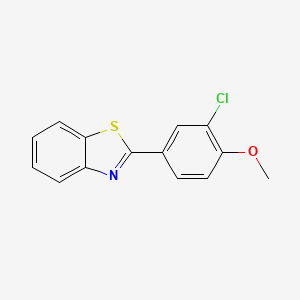
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide, also known as Methoxetamine (MXE), is a dissociative drug that has gained attention in recent years due to its potential use in scientific research. MXE is a derivative of ketamine, a well-known anesthetic drug, and has been shown to have similar effects on the central nervous system.
作用機序
MXE works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for the transmission of pain signals and the regulation of mood and cognition. By blocking this receptor, MXE produces dissociative effects, including altered perception of time and space, and a feeling of detachment from the environment.
Biochemical and Physiological Effects
MXE has been shown to have similar effects to ketamine on the central nervous system, including analgesia, dissociation, and hallucinations. MXE has also been shown to produce an increase in heart rate and blood pressure, as well as respiratory depression at higher doses. Additionally, MXE has been shown to have potential therapeutic effects for depression and anxiety disorders.
実験室実験の利点と制限
One advantage of using MXE in lab experiments is its similarity to ketamine, which has been extensively studied and has a well-established safety profile. Additionally, MXE has been shown to have potential therapeutic effects for depression and anxiety disorders, which could be further investigated in future studies. However, one limitation of using MXE in lab experiments is its potential for abuse, which could lead to safety concerns for researchers and participants.
将来の方向性
There are several future directions for research on MXE, including investigating its potential therapeutic effects for depression and anxiety disorders, studying its effects on learning and memory, and exploring its potential as a tool for studying the NMDA receptor in the brain. Additionally, further research is needed to establish the safety profile of MXE and to determine its potential for abuse.
合成法
MXE can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 3,5-dimethylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 3-methoxyphenylacetonitrile with 3,5-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. Both methods require careful handling of the chemicals involved and should only be attempted by experienced chemists.
科学的研究の応用
MXE has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar effects to ketamine, including dissociation, analgesia, and hallucinations. MXE has also been shown to have potential therapeutic effects for depression and anxiety disorders. Additionally, MXE has been used in animal studies to investigate its effects on learning and memory.
特性
IUPAC Name |
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-12(2)10-17(9-11)15(18)16-13-5-4-6-14(8-13)19-3/h4-6,8,11-12H,7,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQWHYUGAZFIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)







